2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione
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Overview
Description
2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione is a complex organic compound characterized by its unique structure, which includes multiple thiadiazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and triazine precursors, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include thiourea, pyridine, and various catalysts to facilitate the formation of the desired rings and linkages .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-methylbut-3-yn-2-yl acetate: A related compound with a simpler structure, used in different chemical applications.
2-methylbut-3-yn-2-ol: Another related compound, often used as a precursor in organic synthesis.
Uniqueness
What sets 2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione apart is its complex structure, which provides unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical entities.
Properties
Molecular Formula |
C16H14N6O2S2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(2-methylbut-3-yn-2-yl)-6-[5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl]-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7-dione |
InChI |
InChI=1S/C16H14N6O2S2/c1-7-15(3,4)9-18-19-13(25-9)21-11(23)17-12-22(14(21)24)20-10(26-12)16(5,6)8-2/h1-2H,3-6H3 |
InChI Key |
HCLFLTOTDCHELO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)C1=NN=C(S1)N2C(=O)N=C3N(C2=O)N=C(S3)C(C)(C)C#C |
Origin of Product |
United States |
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